molecular formula C13H16ClN7OS B11050802 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11050802
M. Wt: 353.83 g/mol
InChI Key: BCPBTLDLIZFJRD-UHFFFAOYSA-N
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Description

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: The starting material, 4-chloro-6-methylpyrimidine, is synthesized through a series of reactions involving chlorination and methylation.

    Formation of the triazine ring: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Coupling of the pyrimidine and triazine rings: The pyrimidine and triazine rings are coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.

    Introduction of the morpholine ring: The morpholine ring is introduced through a substitution reaction with the triazine ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and overall structure. The unique combination of the pyrimidine, triazine, and morpholine rings in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClN7OS

Molecular Weight

353.83 g/mol

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16ClN7OS/c1-8-7-9(14)17-12(16-8)23-13-19-10(15-2)18-11(20-13)21-3-5-22-6-4-21/h7H,3-6H2,1-2H3,(H,15,18,19,20)

InChI Key

BCPBTLDLIZFJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC(=NC(=N2)N3CCOCC3)NC)Cl

Origin of Product

United States

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